2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide
Description
The compound 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide (CAS: 902593-78-6) is a triazoloquinazoline derivative featuring a 2-methyl-substituted triazoloquinazoline core, 8,9-dimethoxy groups, a sulfanyl-linked butanamide chain, and an N-(furan-2-yl)methyl substituent . Its molecular formula is C₂₆H₂₅N₅O₄S (MW: 503.57 g/mol).
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-5-18(20(27)22-11-13-7-6-8-30-13)31-21-24-15-10-17(29-4)16(28-3)9-14(15)19-23-12(2)25-26(19)21/h6-10,18H,5,11H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCYYLMPMKGJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Butanamide Moiety: The final step involves the coupling of the triazoloquinazoline derivative with a butanamide precursor, typically using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Thiol reagents, alkyl halides, and other nucleophiles under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown moderate cytotoxicity against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116) using MTT assays .
Pharmacological Applications
Beyond its anticancer properties, this compound may also have applications in other therapeutic areas:
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, suggesting potential use in metabolic disorders.
- Adenosine Receptor Modulation : Similar compounds have been studied for their interactions with adenosine receptors, which could lead to developments in treating conditions like asthma and other inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of literature highlights various studies on derivatives of triazoloquinazolines that showcase their pharmacological potential:
Mechanism of Action
The mechanism of action of 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline Derivatives with Varied Substituents
N-Cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide (CAS: 902433-32-3)
- Key Differences: Core Modification: The triazoloquinazoline core has a 2-phenyl group instead of 2-methyl, increasing aromaticity and steric bulk .
- Theoretical Implications :
- The phenyl group may improve binding affinity to hydrophobic pockets in target proteins.
- Cyclohexyl’s rigidity could limit conformational flexibility compared to the furan-derived substituent.
Comparison Table
Sulfanyl/Sulfamoyl-Containing Compounds with Heterocyclic Moieties
Compounds such as C F2 , C F3 , and C F4 () share functional groups but differ in core structure:
- C F2 : Features a 1,3-dioxoisoindoline core and a 4-(3,4-dimethylisoxazole-5-yl)sulfamoyl group.
- C F3 : Includes a thiazole ring, altering electronic properties compared to the triazoloquinazoline core.
- C F4 : Contains a 5-methyl-isoxazol-3-yl group, which may modulate solubility and target selectivity .
Structural Implications :
- Isoxazole/thiazole substituents in analogs () could enhance metabolic stability but reduce blood-brain barrier permeability compared to the furan group .
Biological Activity
The compound 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a novel synthetic derivative belonging to the triazoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.52 g/mol. The structure includes a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent antitumor activity .
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT116 | 2.44 |
The mechanism by which these compounds exert their effects often involves the inhibition of topoisomerase II and DNA intercalation. These interactions disrupt DNA replication and transcription processes essential for cancer cell survival.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. Compounds within this chemical class have shown effectiveness against various bacterial strains:
- Antibacterial Efficacy : Studies have reported moderate to significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
The biological activity of triazoloquinazolines is heavily influenced by their structural components. Modifications in the side chains can significantly alter their potency:
- Substituent Variations : The introduction of different substituents on the quinazoline and triazole rings can enhance lipophilicity and binding affinity to target sites.
- Amine Variants : The presence of bulky amine groups tends to decrease cytotoxicity due to steric hindrance affecting the drug's ability to interact with DNA .
Case Study 1: Anticancer Efficacy
A recent study focused on evaluating the anticancer potential of several triazoloquinazoline derivatives, including our compound of interest. The findings indicated that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to improved binding interactions with cellular targets .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of related compounds against a panel of Gram-positive and Gram-negative bacteria. The results revealed that certain modifications led to increased antibacterial activity compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
